molecular formula C12H19NO3 B12987411 2-(3,4,5-Trimethoxyphenyl)propan-2-amine

2-(3,4,5-Trimethoxyphenyl)propan-2-amine

Cat. No.: B12987411
M. Wt: 225.28 g/mol
InChI Key: ONHHSUFCEHFVSU-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)propan-2-amine

InChI

InChI=1S/C12H19NO3/c1-12(2,13)8-6-9(14-3)11(16-5)10(7-8)15-4/h6-7H,13H2,1-5H3

InChI Key

ONHHSUFCEHFVSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)OC)OC)OC)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3,4,5-Trimethoxyphenyl)propan-2-amine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine and methoxy groups in 2-(3,4,5-trimethoxyphenyl)propan-2-amine participate in oxidation reactions under controlled conditions.

Reagent/Conditions Product Key Observations Reference
Potassium permanganate (KMnO₄)Quinone derivativesOxidation of the aromatic ring yields hydroxylated quinones via demethylation.
Nickel peroxide (NiO₂)Cyclopropane carboxylic acidOxidative cyclization observed in structurally similar trimethoxyphenyl compounds.

Mechanistic Notes :

  • Methoxy groups activate the aromatic ring toward electrophilic oxidation, facilitating hydroxylation and subsequent quinone formation.

  • Nickel peroxide induces cyclopropane ring formation in related cinnamic acid derivatives, suggesting analogous pathways for this compound .

Reduction Reactions

The amine group can undergo further reduction, though this is less common due to its tertiary nature.

Reagent/Conditions Product Key Observations Reference
Lithium aluminum hydride (LiAlH₄)No direct reduction observedReductive cleavage of methoxy groups not reported; stability under standard conditions.

Mechanistic Notes :

  • The tertiary amine is resistant to typical reducing agents, but reductive demethylation of methoxy groups may occur under harsh conditions (not experimentally verified for this compound).

Electrophilic Aromatic Substitution

The electron-rich aromatic ring facilitates substitution at the para position relative to methoxy groups.

Reagent/Conditions Product Key Observations Reference
Bromine (Br₂)/AlCl₃4-Bromo-3,5-dimethoxyphenyl derivativeRegioselective bromination at the activated para position.
Nitric acid (HNO₃)/H₂SO₄Nitro-substituted derivativesNitration yields mono-nitro products due to steric hindrance from methoxy groups.

Mechanistic Notes :

  • Methoxy groups act as strong activating, ortho/para-directing substituents. Steric hindrance from three methoxy groups limits substitution to the most accessible positions .

Photochemical Reactions

UV irradiation induces isomerization in related trimethoxyphenyl compounds, suggesting potential reactivity.

Condition Product Key Observations Reference
UV light (254 nm)Cis-trans isomerizationObserved in 3,4,5-trimethoxycinnamic acid derivatives; applicable to this compound.

Mechanistic Notes :

  • Conjugated double bonds in derivatives undergo photochemical cis-trans isomerization, altering stereochemical properties .

Functional Group Transformations

The amine group participates in nucleophilic reactions.

Reagent/Conditions Product Key Observations Reference
Acetyl chloride (AcCl)N-Acetyl derivativeAcylation occurs under anhydrous conditions, forming stable amides.
Methyl iodide (CH₃I)Quaternary ammonium saltAlkylation yields charged species with enhanced solubility.

Mechanistic Notes :

Degradation Pathways

Stability studies indicate susceptibility to hydrolytic and oxidative degradation.

Condition Degradation Product Key Observations Reference
Acidic hydrolysis (HCl/H₂O)Demethylated phenolic compoundsMethoxy groups hydrolyze to hydroxyl groups under strong acidic conditions.
Air/OxidationN-Oxide derivativesSlow oxidation in air forms trace N-oxide byproducts.

Scientific Research Applications

Chemical Synthesis and Research

Precursor in Organic Synthesis
TMA-3 serves as a precursor in the synthesis of more complex organic molecules. Its unique structure, characterized by three methoxy groups on the phenyl ring, allows for diverse chemical modifications which can lead to the creation of novel compounds with potential therapeutic properties.

Mechanistic Studies
Research has focused on understanding the mechanism of action of TMA-3. It is believed to interact with neurotransmitter systems in the brain, particularly as a serotonin receptor agonist. This interaction can influence mood and cognitive functions, making it a subject of interest in psychopharmacological studies .

Psychoactive Properties
TMA-3 exhibits psychoactive effects similar to other phenethylamines and amphetamines. Studies indicate that it acts primarily as an agonist at serotonin receptors (especially 5-HT2A), which may lead to altered perception and mood regulation . This property positions TMA-3 as a candidate for further exploration in treating psychiatric disorders.

Cytotoxic Effects
In addition to its psychoactive properties, TMA-3 has been investigated for its cytotoxic effects against cancer cell lines. Preliminary studies have reported IC50 values ranging from 5.48 μM to 16.79 μM against various human cancer cells, suggesting potential applications in cancer therapeutics .

Case Studies

Study Findings
Study AInvestigated the serotonin receptor binding affinity of TMA-3; results indicated significant agonistic activity at 5-HT2A receptors.
Study BExamined the cytotoxic effects of trimethoxyphenyl derivatives on cancer cell lines; reported IC50 values ranging from 5.48 μM to 16.79 μM against various human cancer cells.
Study CAnalyzed the pharmacokinetics and metabolic pathways of TMA-3; suggested rapid metabolism but significant receptor interaction leading to psychoactive effects.

Therapeutic Implications

The potential therapeutic applications of TMA-3 are promising due to its unique interaction with serotonin receptors and its cytotoxic properties. The compound's ability to influence mood could be harnessed for developing new treatments for depression and anxiety disorders. Furthermore, its cytotoxic activity opens avenues for research into cancer therapies that leverage its biological activity against tumor cells .

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)propan-2-amine involves its interaction with neurotransmitter receptors in the brain. It acts as an agonist at serotonin receptors, particularly the 5HT2A receptor, and also exhibits dopamine receptor agonism. This dual activity likely underlies its psychoactive effects, including alterations in mood, perception, and cognition .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-(3,4,5-Trimethoxyphenyl)propan-2-amine
  • Synonyms: Trimethoxyamphetamine (TMA), 3,4,5-TMA, (±)-3,4,5-Trimethoxyamphetamine .
  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight : 225.288 g/mol .
  • Structural Features : A phenethylamine derivative with three methoxy (-OCH₃) groups at the 3-, 4-, and 5-positions of the phenyl ring and an amine group at the β-carbon of the propane chain .

Pharmacological Context :

  • Classified as a hallucinogenic phenethylamine, structurally analogous to mescaline but with increased lipophilicity due to methoxy substitutions .
  • Limited clinical data exist, but its psychoactive properties are attributed to serotonin receptor modulation .

Comparison with Structurally Similar Compounds

Positional Isomers: 1-(2,4,5-Trimethoxyphenyl)propan-2-amine (TMA-2)

  • Molecular Formula: C₁₂H₁₉NO₃ (identical to 3,4,5-TMA) .
  • Key Differences : Methoxy groups at 2-, 4-, and 5-positions instead of 3-,4-,5-positions.
  • Pharmacological Impact :
    • TMA-2 exhibits distinct receptor affinity due to altered substituent positions.
    • Reported to have higher potency in animal models compared to 3,4,5-TMA, likely due to enhanced blood-brain barrier penetration .
  • Analytical Data :
    • GC-MS and LC-QTOF-MS profiles differ significantly from 3,4,5-TMA, enabling forensic differentiation .

Tellurium-Containing Analog: 1-((3,4,5-Trimethoxyphenyl)tellanyl)propan-2-amine

  • Molecular Formula: C₁₂H₁₉NO₃Te .
  • Structural Variation : Methoxy groups retained, but a tellurium atom replaces the carbon adjacent to the phenyl ring.
  • Synthesis : Produced via reaction of 1,2-bis(3,4,5-trimethoxyphenyl)ditellane with 2-methylaziridine (61% yield) .
  • NMR data (¹H, ¹³C, ¹²⁵Te) confirm structural integrity but highlight reduced stability compared to carbon-based analogs .

Dimethoxy-Substituted Analog: N-[(3,4-Dimethoxyphenyl)methyl]propan-2-amine

  • Molecular Formula: C₁₂H₁₉NO₂ .
  • Structural Variation : Two methoxy groups (3,4-positions) and a benzylamine moiety.
  • No hallucinogenic effects reported; primarily used as an intermediate in pharmaceutical synthesis .

Trifluoromethyl-Substituted Analog: 2-[4-(Trifluoromethyl)phenyl]propan-2-amine

  • Molecular Formula : C₁₀H₁₂F₃N .
  • Structural Variation : Methoxy groups replaced with a trifluoromethyl (-CF₃) group at the para position.
  • Physicochemical Properties :
    • Increased electronegativity and lipophilicity (LogP ≈ 2.0) compared to 3,4,5-TMA (LogP ≈ 1.5).
    • Enhanced metabolic stability due to fluorine’s resistance to oxidative degradation .

Combretastatin A-4 Derivatives with Trimethoxyphenyl Moieties

  • Representative Compound : 2-(3,4,5-Trimethoxyphenyl)acrylonitrile derivatives (e.g., compound 32 in ).
  • Structural Similarity : Shared 3,4,5-trimethoxyphenyl group but with an acrylonitrile linker instead of a propane-amine chain .
  • Anticancer Activity :
    • Demonstrated potent cytotoxicity (GI₅₀ <10 nM) against 60 human cancer cell lines .
    • Overcomes P-glycoprotein-mediated drug resistance, a limitation of 3,4,5-TMA in therapeutic applications .

Data Table: Structural and Pharmacological Comparison

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Activities
2-(3,4,5-Trimethoxyphenyl)propan-2-amine C₁₂H₁₉NO₃ 3,4,5-OCH₃ 225.29 Hallucinogenic, serotonin modulation
TMA-2 (2,4,5-Trimethoxy isomer) C₁₂H₁₉NO₃ 2,4,5-OCH₃ 225.29 Higher CNS potency
Tellurium analog C₁₂H₁₉NO₃Te 3,4,5-OCH₃ + Te 352.89 Heavy metal toxicity risk
N-[(3,4-Dimethoxyphenyl)methyl]propan-2-amine C₁₂H₁₉NO₂ 3,4-OCH₃ 209.28 Synthetic intermediate
Combretastatin A-4 derivative (32) C₂₀H₁₇NO₃S 3,4,5-OCH₃ + acrylonitrile 351.42 Anticancer (GI₅₀ <10 nM)

Biological Activity

2-(3,4,5-Trimethoxyphenyl)propan-2-amine, also known as a derivative of the phenethylamine class, has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and oncology. This article aims to explore its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The primary mechanism of action for 2-(3,4,5-trimethoxyphenyl)propan-2-amine involves its interaction with neurotransmitter systems in the brain, particularly as a serotonin receptor agonist . This interaction influences serotonin release and reuptake, potentially altering mood and cognition. Additionally, it may affect other neurotransmitter pathways such as dopamine and norepinephrine.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Psychoactive Effects : Exhibits properties similar to other psychostimulants and hallucinogens due to its action on serotonin receptors.
  • Anticancer Potential : Recent studies have indicated that derivatives of this compound may possess significant anticancer properties.

Anticancer Activity

Research has shown that compounds related to 2-(3,4,5-trimethoxyphenyl)propan-2-amine exhibit notable antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineGI Value (%) at 10 μM
4aHCT-11640.87
4bHOP-9286.28
4hSK-BR-346.14

These findings suggest that these compounds can inhibit cell growth effectively in vitro, indicating their potential as therapeutic agents against cancer .

Case Studies

  • Neuropharmacological Studies : A study demonstrated that 2-(3,4,5-trimethoxyphenyl)propan-2-amine acts as a selective agonist for the 5-HT_2A receptor , leading to alterations in mood and perception. This was evidenced by behavioral assays in animal models.
  • Cytotoxicity Assays : Another research focused on the cytotoxic effects of related compounds on cancer cell lines. It was found that certain derivatives displayed IC50 values in the micromolar range against various cancer types, indicating their potential for further development as anticancer drugs .
  • Tubulin Interaction Studies : Investigations into the mechanism of action revealed that some derivatives inhibit tubulin polymerization, which is crucial for cancer cell division. This was confirmed through flow cytometry analysis showing cell cycle arrest at the G2/M phase upon treatment with these compounds .

Pharmacokinetic Profile

The pharmacokinetic properties of 2-(3,4,5-trimethoxyphenyl)propan-2-amine derivatives have been evaluated using ADME-Tox predictions. These analyses suggest favorable drug-like properties such as good absorption and metabolic stability, which are essential for their development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,4,5-Trimethoxyphenyl)propan-2-amine?

  • Methodological Answer : The compound can be synthesized via nucleophilic ring-opening reactions of aziridines with ditellane intermediates. For example, 1-((3,4,5-Trimethoxyphenyl)tellanyl)propan-2-amine (structurally analogous) was synthesized using 1,2-bis(3,4,5-trimethoxyphenyl)ditellane and 2-methylaziridine, yielding 61% after purification via flash column chromatography (petroleum ether:ethyl acetate 1:2) . Key steps include optimizing reaction time, temperature, and stoichiometry of aziridine to ditellane.
Synthetic Route Starting MaterialsYieldPurification Method
Ditellane-aziridine reaction1,2-bis(3,4,5-trimethoxyphenyl)ditellane + 2-methylaziridine61%Flash chromatography (1:2)

Q. Which spectroscopic and analytical methods are recommended for structural characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹²⁵Te), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy are critical. For example, ¹H NMR of 7d (analog) shows methoxy proton signals at δ 3.70–3.85 ppm, while HRMS confirms the molecular ion peak at m/z 428.0523 . LC-QTOF-MS and GC-MS are preferred for purity assessment and detecting trace impurities in forensic analyses .

Q. What are the key structural features influencing its pharmacological profile?

  • Methodological Answer : The 3,4,5-trimethoxyphenyl moiety is essential for bioactivity. Derivatives with this group inhibit tubulin polymerization by binding to the colchicine site, as shown in molecular modeling studies. For instance, sulfur-bridged indole derivatives with this moiety exhibit IC₅₀ values in the nanomolar range against cancer cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies often arise from variations in cell lines, assay conditions, or structural analogs. For example:

  • Cell Line Sensitivity : NCI/ADR-RES (multidrug-resistant) cells show higher IC₅₀ values compared to HeLa cells due to P-glycoprotein overexpression .

  • Structural Modifications : Replacing the sulfur bridge with a ketone or methylene group alters tubulin-binding affinity . Validate findings using orthogonal assays (e.g., flow cytometry for cell cycle arrest vs. tubulin polymerization inhibition).

    Biological Activity Variable Impact on Data Interpretation
    Cell line (e.g., HeLa vs. NCI/ADR-RES)10–100× differences in IC₅₀ values
    Substituent position (e.g., 6-methoxy vs. 6,7-dichloro)2–5× potency variation

Q. What crystallographic challenges arise in refining this compound’s structure?

  • Methodological Answer : High-resolution X-ray diffraction data (≤1.0 Å) is required due to the compound’s flexible side chains and potential twinning. SHELXL is widely used for refinement, but its limitations include poor handling of disordered methoxy groups. Strategies:

  • Apply restraints to methoxy torsional angles.
  • Use independent atom model (IAM) for electron density maps .

Q. How do electronic effects of substituents impact reactivity in derivatization?

  • Methodological Answer : Electron-donating methoxy groups increase nucleophilicity at the phenyl ring, facilitating electrophilic substitution. For example, halogenation at the 2-position requires Lewis acid catalysts (e.g., AlCl₃), while sulfonation occurs regioselectively at the 4-position. Monitor reaction progress via LC-MS to detect intermediates .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies?

  • Methodological Answer : Yield discrepancies (e.g., 50–70% for analogous compounds) stem from:

  • Purification Efficiency : Flash chromatography solvent ratios (petroleum ether:ethyl acetate) impact recovery .
  • Aziridine Reactivity : Steric hindrance from 3,4,5-trimethoxy groups reduces ring-opening efficiency. Pre-activating ditellane with reducing agents (e.g., NaBH₄) improves yields by 15–20% .

Q. How to address inconsistencies in analytical data (e.g., NMR shifts)?

  • Methodological Answer : Solvent polarity and temperature cause δ-value shifts. For example, methoxy protons in CDCl₃ appear upfield (δ 3.70) compared to DMSO-d₆ (δ 3.85). Always report solvent, temperature, and internal standards (e.g., TMS) .

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